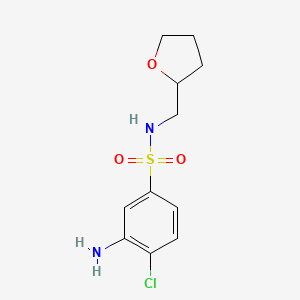
5-Bromo-3-chloro-2-(difluorométhoxy)pyridine
Vue d'ensemble
Description
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3BrClF2NO. It has a molecular weight of 258.45 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in liquid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is 1S/C6H3BrClF2NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Applications De Recherche Scientifique
Produits agrochimiques
5-Bromo-3-chloro-2-(difluorométhoxy)pyridine est un type de trifluorométhylpyridine, qui est un motif structurel clé dans les ingrédients agrochimiques actifs . Les trifluorométhylpyridines et leurs dérivés sont largement utilisés dans la protection des cultures contre les ravageurs .
Produits pharmaceutiques
Les trifluorométhylpyridines, y compris la this compound, sont également utilisées dans l'industrie pharmaceutique . Plusieurs dérivés de trifluorométhylpyridine sont utilisés dans les produits pharmaceutiques, et de nombreux candidats sont actuellement en essais cliniques .
Médecine vétérinaire
En plus de la médecine humaine, les dérivés de trifluorométhylpyridine sont également utilisés dans les produits vétérinaires . Les propriétés physicochimiques uniques de l'atome de fluor et les caractéristiques du groupement pyridine contribuent à leurs activités biologiques .
Synthèse de nouveaux composés
La this compound peut être utilisée comme intermédiaire dans la synthèse de nouveaux composés . Par exemple, elle peut être utilisée dans la synthèse de nouveaux acides et esters halopyridinylboroniques .
Matériaux fonctionnels
Le développement de composés organiques fluorés, y compris la this compound, devient un sujet de recherche de plus en plus important . Ces composés possèdent des propriétés uniques qui les rendent utiles dans le développement de matériaux fonctionnels .
Recherche et développement
Compte tenu des propriétés uniques et du large éventail d'applications de la this compound, c'est un composé précieux pour la recherche et le développement dans divers domaines scientifiques .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .
Analyse Biochimique
Biochemical Properties
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, leading to altered metabolic reactions. The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and proteins involved .
Cellular Effects
The effects of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound may also affect gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in altered cellular functions and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in persistent changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of the compound can result in toxic or adverse effects, including cellular damage and altered organ function .
Metabolic Pathways
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic reactions. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. These interactions can result in altered energy production and utilization within cells .
Transport and Distribution
The transport and distribution of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine within cells and tissues are essential for its biochemical effects. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its activity and function. Understanding these transport mechanisms is crucial for predicting the compound’s effects in vivo .
Subcellular Localization
The subcellular localization of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Studies have shown that the compound can accumulate in specific subcellular regions, influencing its efficacy and toxicity .
Propriétés
IUPAC Name |
5-bromo-3-chloro-2-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABKBOUVVDEFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214332-88-3 | |
| Record name | 5-bromo-3-chloro-2-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


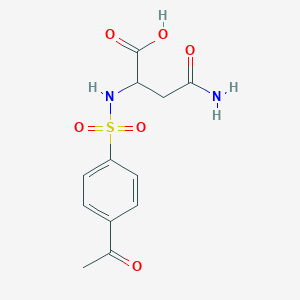

![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)
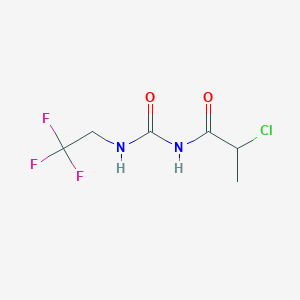

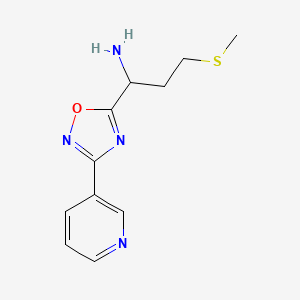
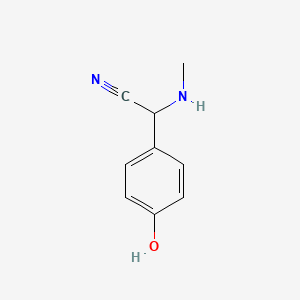
![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)
![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)
![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)
